molecular formula C26H25BrN2O5 B11534297 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11534297
M. Wt: 525.4 g/mol
InChI Key: MNQROBJKZNERBT-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as phenyl, ethoxy, and bromobenzoate groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid.

    Amidation: The intermediate is then reacted with an amine to form the corresponding amide.

    Imination: The amide undergoes imination with formaldehyde to form the imino intermediate.

    Ethoxylation: The imino intermediate is then ethoxylated using ethyl iodide in the presence of a base.

    Bromobenzoate Formation: Finally, the ethoxylated product is reacted with 4-bromobenzoic acid under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and ethoxy groups.

    Reduction: Amino derivatives of the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-CHLOROBENZOATE
  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C26H25BrN2O5/c1-4-32-23-14-19(8-13-22(23)34-26(31)20-9-11-21(27)12-10-20)15-28-29-24(30)16-33-25-17(2)6-5-7-18(25)3/h5-15H,4,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

MNQROBJKZNERBT-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.